molecular formula C24H13N3O3S2 B2601854 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477538-99-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2601854
CAS No.: 477538-99-1
M. Wt: 455.51
InChI Key: AXMVVYDAEZWZPI-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzo[d]thiazole moiety, a thiazole ring, and a benzo[f]chromene structure, making it a molecule of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole and thiazole intermediates, which are then coupled with a benzo[f]chromene derivative.

  • Preparation of Benzo[d]thiazole Intermediate

      Starting Material: 2-aminobenzenethiol

      Reagents: Bromine, acetic acid

      Conditions: Reflux

      Reaction: Cyclization to form benzo[d]thiazole

  • Preparation of Thiazole Intermediate

      Starting Material: α-haloketone

      Reagents: Thiourea

      Conditions: Reflux in ethanol

      Reaction: Formation of thiazole ring

  • Coupling Reaction

      Starting Material: Benzo[f]chromene-2-carboxylic acid

      Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)

      Conditions: Room temperature

      Reaction: Coupling of benzo[d]thiazole and thiazole intermediates with benzo[f]chromene-2-carboxylic acid to form the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Oxidized derivatives of the benzo[d]thiazole and benzo[f]chromene rings

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperatures

      Products: Reduced forms of the carbonyl groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varying depending on the nucleophile and leaving group

      Products: Substituted derivatives at the thiazole or benzo[d]thiazole rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, acetonitrile

    Catalysts: Palladium on carbon, platinum oxide

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in inflammation and microbial growth .

Medicine

In medicine, the compound is being investigated for its potential use in cancer therapy. Its ability to interact with specific molecular targets makes it a candidate for the development of new anticancer drugs .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for use in organic electronics and photonics .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thiazole derivatives: Widely used in pharmaceuticals for their anti-inflammatory and antimicrobial activities.

    Benzo[f]chromene derivatives: Investigated for their potential in treating various diseases due to their diverse biological activities.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its combination of three different heterocyclic moieties, which confer a broad range of biological activities and potential applications. Its structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13N3O3S2/c28-21(16-11-15-14-6-2-1-5-13(14)9-10-19(15)30-23(16)29)27-24-26-18(12-31-24)22-25-17-7-3-4-8-20(17)32-22/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMVVYDAEZWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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